molecular formula C13H12N2O3 B13721752 Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Katalognummer: B13721752
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: BWGKMEQSPGCJKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and biodegradable catalysts, are employed to make the process more sustainable and efficient .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including improved cognitive function and reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its enhanced biological activity and stability compared to other similar compounds. Its unique structure allows for more effective interactions with biological targets, making it a promising candidate for further research and development .

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-8-4-3-7-5-10-11(9(7)6-8)14-15-12(10)13(16)18-2/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI-Schlüssel

BWGKMEQSPGCJKD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC3=C(NN=C32)C(=O)OC)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.